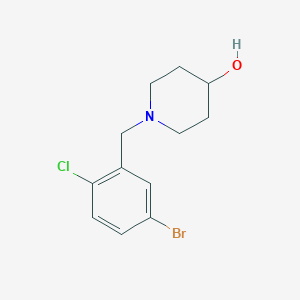

1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol

描述

Structure

2D Structure

属性

IUPAC Name |

1-[(5-bromo-2-chlorophenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO/c13-10-1-2-12(14)9(7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOZNPCOJKYWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy Overview

The synthesis of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol typically involves:

- Preparation of the substituted benzyl moiety (5-bromo-2-chlorobenzyl group)

- Introduction of the benzyl group onto the piperidin-4-ol scaffold

- Purification and characterization of the final product

Key synthetic steps include nucleophilic substitution reactions, reduction steps, and careful control of reaction conditions to achieve high yields and purity.

Preparation of the 5-Bromo-2-chlorobenzyl Intermediate

One of the crucial intermediates is 5-bromo-2-chlorobenzyl derivatives. According to patent literature, a one-pot synthesis method for related bromo-chloro substituted benzyl compounds involves:

- Starting from 2-chloro-5-bromobenzoic acid

- Conversion to 2-chloro-5-bromobenzoyl chloride using thionyl chloride

- Friedel-Crafts acylation with phenetole in the presence of Lewis acid catalysts (e.g., AlCl3)

- Followed by borohydride reduction (e.g., sodium borohydride) to yield the substituted benzyl compound

This method is advantageous due to:

- Use of the same Lewis acid catalyst for both acylation and reduction steps, reducing catalyst consumption

- One-pot continuous reaction without intermediate purification

- Reduced waste and lower production costs

Typical reaction conditions include heating to 40–80 °C for 16–20 hours during the reduction step and careful control of reagent molar ratios (e.g., Lewis acid to acyl chloride ratio around 1.25:1).

Introduction of the Benzyl Group onto Piperidin-4-ol

The key step to form this compound involves nucleophilic substitution where the piperidin-4-ol nitrogen attacks the benzyl moiety.

- The nucleophilic substitution is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF).

- Potassium carbonate or sodium hydroxide is used as a base to deprotonate the piperidine nitrogen, enhancing nucleophilicity.

- The benzyl halide (or benzyl derivative) is reacted with piperidin-4-ol under controlled temperature (usually 60–70 °C) for several hours (e.g., 5 hours) to ensure complete reaction.

- The progress is monitored by thin-layer chromatography (TLC) to optimize reaction time and yield.

Reduction and Purification Steps

Following the substitution, reduction reactions may be employed to modify functional groups if needed, for example:

- Sodium hydroxide/methanol system for reduction

- Triethylsilane and boron trifluoride etherate system for further reduction steps

Purification techniques include:

- Preparative thin-layer chromatography (prep-TLC) using solvents such as petroleum ether and ethyl acetate in ratios like 5:1.

- Column chromatography using ethyl acetate and cyclohexane mixtures.

- Recrystallization from suitable solvents (e.g., isopropyl alcohol or ethanol) to obtain analytically pure compounds.

Reaction Conditions and Yield Data

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts acylation | 2-chloro-5-bromobenzoyl chloride, phenetole, AlCl3 | Methylene chloride | 40–80 | 16–20 | High | One-pot with reduction step |

| Borohydride reduction | Sodium borohydride or potassium borohydride | Same as above | 40–80 | 16–20 | High | Continuous with acylation |

| Nucleophilic substitution | Piperidin-4-ol, benzyl halide, K2CO3 or NaOH | DMF | 60–70 | ~5 | 85–90 | Monitored by TLC, base ratio 1:1–3:1 |

| Purification | Prep-TLC, column chromatography, recrystallization | Petroleum ether/ethyl acetate, ethanol | Room temp | - | - | Solvent ratios optimized for purity |

Research Findings and Optimization Notes

- The mole ratio of base to benzyl halide is critical; a ratio of 1:1 to 3:1 sodium hydroxide to benzyl halide is preferred to optimize yield and minimize side reactions.

- Solvent choice is crucial for reaction efficiency; DMF is preferred for nucleophilic substitution due to its polarity and ability to dissolve reagents effectively.

- Use of triethylsilane and boron trifluoride etherate as reducing agents provides selective reduction under mild conditions, improving product purity.

- Reaction progress monitoring by TLC ensures timely termination of reactions, preventing overreaction or decomposition.

- Purification by prep-TLC and column chromatography is necessary to remove impurities such as unreacted starting materials and side products.

化学反应分析

Types of Reactions

1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the halogen atoms.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dehalogenated piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives with different functional groups.

科学研究应用

Medicinal Chemistry

Pharmacological Potential

The compound is recognized for its structural similarity to other biologically active piperidine derivatives, which are known to exhibit a range of pharmacological effects. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development in multiple therapeutic areas.

Mechanism of Action

The mechanism of action typically involves the modulation of neurotransmitter systems or inhibition of specific enzymes. For instance, studies suggest that derivatives of piperidine can influence dopamine and serotonin receptors, which are crucial in treating neurological disorders such as depression and schizophrenia.

Antimicrobial Activity

Research indicates that piperidine derivatives, including 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol, possess significant antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented in various studies:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 µg/mL |

| Similar Piperidine Derivative | Escherichia coli | 25 µg/mL |

| Other Piperidine Compounds | Klebsiella pneumoniae | 30 µg/mL |

These findings suggest that the compound could be explored further as an antimicrobial agent, especially against resistant strains.

Antiviral Properties

In addition to its antibacterial effects, there is emerging evidence supporting the antiviral activity of piperidine derivatives. Preliminary studies have shown that compounds similar to this compound can inhibit viral replication in vitro. This positions the compound as a potential candidate for antiviral drug development, particularly against RNA viruses.

Neuropharmacology

Given its interaction with neurotransmitter systems, this compound may also have implications in neuropharmacology. Research has indicated that modifications in the piperidine ring can enhance binding affinity to serotonin and dopamine receptors, which are critical targets for treating mood disorders and psychosis.

Case Studies

Several studies have investigated the biological activities of piperidine derivatives:

- Brycki et al. Study : This study synthesized various piperidine derivatives and evaluated their antimicrobial activities against a range of pathogens. The results highlighted that structural modifications significantly influenced antimicrobial potency.

- Antiviral Screening : A series of piperidine derivatives were screened for their antiviral properties, with some showing promising results in inhibiting viral replication processes.

作用机制

The mechanism of action of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets in biological systems. It may act as a ligand for certain receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved are still under investigation .

相似化合物的比较

Structural Analogs and Substituent Effects

Piperidin-4-ol derivatives with variations in the benzyl or aromatic substituents exhibit distinct biological activities. Key analogs include:

Key Observations :

- Halogen Position and Size : The 5-bromo-2-chloro substitution in the target compound contrasts with analogs like PIPD1 (4-chloro-3-trifluoromethylphenyl), which shows antimycobacterial activity via MmpL3 inhibition . Larger substituents (e.g., trifluoromethyl) may enhance target binding through hydrophobic interactions.

- Aromatic vs. Heterocyclic Moieties : Replacing the benzyl group with heterocycles (e.g., pyridazine in ) alters electronic properties and bioactivity. For example, pyridazine-containing analogs exhibit anticonvulsant effects, suggesting the benzyl group’s role in target specificity.

- Chain Length and Branching : RB-005’s 4-octylphenethyl group confers SK1 selectivity (15-fold over SK2) , highlighting how extended alkyl chains improve enzyme inhibition.

Pharmacological Profiles

- 5-HT1F Antagonism: The naphthalen-2-yloxy and quinolin-3-yl analog (Ki = 11 nM for 5-HT1F) demonstrates high specificity over 5-HT1A and 5-HT2B receptors . This suggests that bulky aromatic substituents enhance receptor subtype selectivity.

- Antimicrobial Activity : PIPD1 inhibits Mycobacterium tuberculosis via MmpL3, a membrane transporter . The trifluoromethyl group in PIPD1 likely contributes to membrane permeability, a feature absent in the target compound.

- Enzyme Inhibition : RB-005’s SK1 selectivity (IC₅₀ = 0.5 µM) underscores the importance of lipophilic substituents (e.g., octylphenethyl) in binding hydrophobic enzyme pockets .

Physicochemical Properties

Note: *logP values estimated using fragment-based methods (e.g., XLogP3). The higher logP of PIPD1 correlates with its antimycobacterial activity, as lipophilicity aids membrane penetration.

生物活性

1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by relevant data and case studies.

- Chemical Formula : C₁₂H₁₅BrClNO

- Molecular Weight : 304.61 g/mol

- CAS Number : 1355903-90-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various piperidine derivatives, including this compound. The presence of halogen substituents like bromine and chlorine is believed to enhance the biological activity of these compounds.

In Vitro Studies

A study evaluated the antibacterial activity of several piperidine derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

Anticancer Properties

The anticancer properties of piperidine derivatives have been explored extensively. In particular, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cell Line Evaluation

In a study involving various cancer cell lines, derivatives containing piperidine structures were tested for their ability to inhibit tumor growth. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic applications .

Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated, particularly in relation to oxidative stress and neurodegenerative diseases.

Research indicates that this compound may exert neuroprotective effects by modulating oxidative stress pathways. It has been shown to increase levels of glutathione (GSH), a critical antioxidant in neuronal cells, thereby reducing reactive oxygen species (ROS) formation .

| Treatment Concentration (µM) | GSH Levels (Relative Increase) | ROS Inhibition (%) |

|---|---|---|

| 1.25 | Significant | 27 |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a benzyl bromide intermediate (e.g., 5-bromo-2-chlorobenzyl bromide) reacts with piperidin-4-ol under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile. Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol. Yield optimization requires temperature control (60–80°C) and reaction time monitoring (12–24 hours) .

- Key Characterization : Confirm structure via H/C NMR (e.g., benzyl proton signals at δ 4.2–4.5 ppm; piperidine methylene at δ 2.5–3.0 ppm) and HRMS (exact mass ~315.5 g/mol) .

Q. How can researchers structurally characterize this compound and distinguish it from analogs?

- Methodological Answer : Use a combination of:

- Spectroscopy : Compare NMR shifts with analogs like 1-(4-chlorobenzyl)piperidin-4-ol () to identify substitution patterns.

- X-ray crystallography : Resolve the piperidine ring conformation and benzyl group orientation.

- HPLC-PDA : Assess purity (>98%) and differentiate from contaminants (e.g., unreacted benzyl halides) .

Advanced Research Questions

Q. What experimental designs are recommended to elucidate the biological activity and mechanisms of action?

- Methodological Answer :

- In vitro assays : Screen for antimicrobial activity (MIC determination via broth microdilution against Gram+/Gram– bacteria) or kinase inhibition (e.g., ATP-binding assays). Include positive controls (e.g., ciprofloxacin) and negative controls (solvent-only) .

- Mechanistic studies : Use molecular docking to predict binding to targets like CCR5 or SK channels. Validate with siRNA knockdown or competitive binding assays .

- Data Contradictions : Address discrepancies (e.g., variable MIC values) by standardizing inoculum size, incubation time, and solvent effects (DMSO ≤1% v/v) .

Q. How can researchers resolve contradictions in reported biological data?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies (e.g., PubChem BioAssay data) to identify outliers.

- Dose-response validation : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) and use statistical models (e.g., Hill equation) to quantify EC₅₀/IC₅₀ .

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis studies : Incubate in buffers (pH 4–9) at 25–50°C and monitor degradation via LC-MS.

- Photolysis : Expose to UV light (λ = 254 nm) and identify byproducts (e.g., dehalogenated derivatives).

- Ecotoxicity assays : Use Daphnia magna or algae growth inhibition tests to evaluate LC₅₀ .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced efficacy?

- Methodological Answer :

- Substituent modification : Replace bromine/chlorine with electron-withdrawing groups (e.g., CF₃) to enhance binding affinity.

- Pharmacophore modeling : Use software like Schrodinger’s Phase to identify critical interactions (e.g., hydrogen bonding with piperidin-4-ol) .

Q. What pharmacokinetic studies are critical for advancing this compound toward preclinical trials?

- Methodological Answer :

- ADME profiling :

- Absorption : Caco-2 cell permeability assays.

- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation.

- Excretion : Radiolabeled compound tracking in urine/feces.

- Bioanalytical methods : Quantify plasma levels via LC-MS/MS (LOQ ≤1 ng/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。